DR5 Selectivity Over DR4: A Quantitative Binding Affinity Comparison
Bioymifi demonstrates selective binding to the extracellular domain (ECD) of DR5 with a dissociation constant (Kd) of 1.2 µM, while exhibiting negligible binding affinity to the ECD of DR4 under identical assay conditions . This contrasts with the natural ligand TRAIL, which activates both DR5 and DR4 [1].
| Evidence Dimension | Receptor binding selectivity |
|---|---|
| Target Compound Data | Kd = 1.2 µM for DR5 ECD; negligible binding to DR4 ECD |
| Comparator Or Baseline | TRAIL: activates both DR5 and DR4 |
| Quantified Difference | Bioymifi shows >10-fold selectivity for DR5 over DR4 based on undetectable DR4 binding |
| Conditions | In vitro binding assay measuring affinity to recombinant DR5 and DR4 extracellular domains |
Why This Matters
Selective DR5 activation may reduce off-target effects associated with DR4 signaling, providing a cleaner tool for dissecting DR5-specific apoptotic pathways in cancer research.
- [1] Wang G, Wang X, Yu H, et al. Small-molecule activation of the TRAIL receptor DR5 in human cancer cells. Nat Chem Biol. 2013;9(2):84-89. doi:10.1038/nchembio.1153 View Source
